

Technical Guide: 5-Bromo-2-(benzyloxy)-6-methylpyridine

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Compound of Interest

Compound Name: 5-Bromo-2-benzyloxy-6-methylpyridine

Cat. No.: B161952

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Abstract: This document provides a concise technical overview of the chemical compound 5-Bromo-2-(benzyloxy)-6-methylpyridine. It includes its definitive IUPAC name and a summary of its key chemical properties based on available data. The primary focus is on its role as a chemical intermediate. Due to the limited public availability of extensive research, this guide outlines its fundamental characteristics and potential synthetic applications rather than in-depth biological activities.

Chemical Identity and Nomenclature

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 5-Bromo-2-(benzyloxy)-6-methylpyridine.

This name is derived from its structure: a pyridine ring substituted at the 5-position with a bromo group, at the 2-position with a benzyloxy group (-O-CH₂-C₆H₅), and at the 6-position with a methyl group.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is compiled from chemical supplier databases and is essential for laboratory handling, storage, and reaction planning.

Property	Value	Reference
CAS Number	126717-60-0	[1]
Molecular Formula	C ₁₃ H ₁₂ BrNO	[1]
Molecular Weight	278.14 g/mol	[1]
MDL Number	MFCD12406109	[1]
SMILES Code	BrC1=C(N=C(C=C1)OCC2=C C=CC=C2)C	[1]
Storage Conditions	Sealed in dry, room temperature	[1]

Synthetic Utility and Applications

5-Bromo-2-(benzyloxy)-6-methylpyridine is primarily utilized as a building block or intermediate in organic synthesis. Its structure contains several reactive sites that are valuable for constructing more complex molecules, particularly in the fields of medicinal chemistry and materials science.

- **Cross-Coupling Reactions:** The bromo-substituted pyridine ring makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. These reactions are fundamental for creating new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse molecular scaffolds.
- **Pharmaceutical Intermediate:** Compounds with similar substituted pyridine cores are prevalent in biologically active molecules. This intermediate may serve as a precursor for the synthesis of novel compounds intended for drug discovery programs.[\[2\]](#)[\[3\]](#) However, specific biological targets or established signaling pathway interactions for this particular compound are not documented in publicly accessible literature.

Experimental Data and Protocols

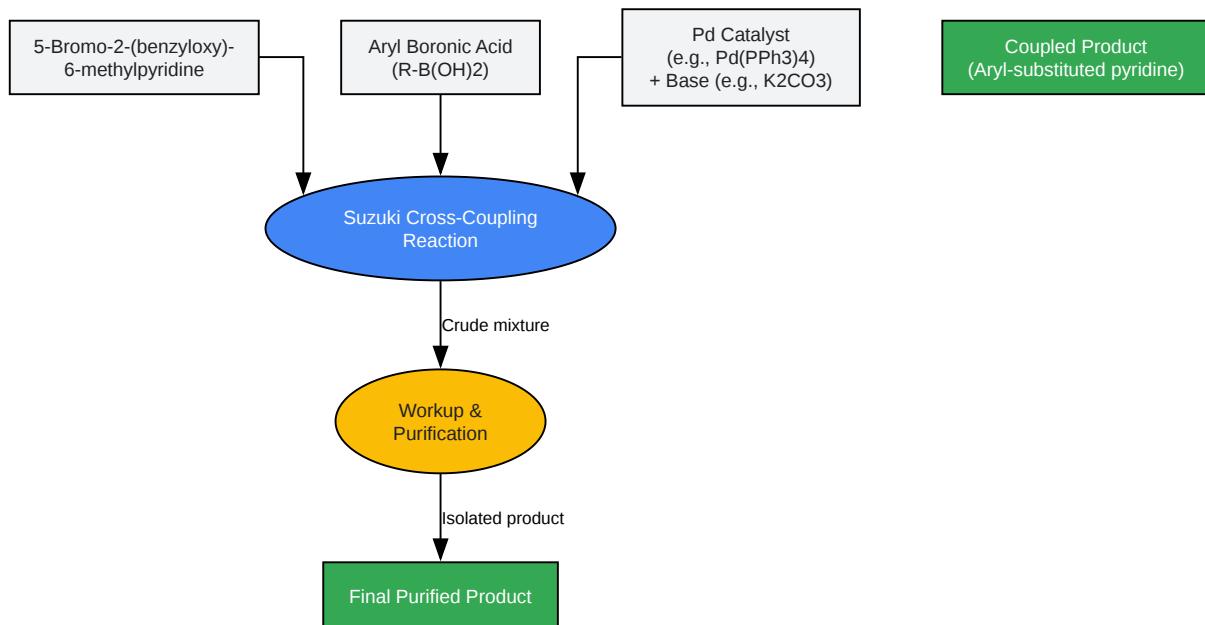
A comprehensive search of scientific literature and chemical databases did not yield detailed, peer-reviewed experimental protocols for the synthesis or application of 5-Bromo-2-

(benzyloxy)-6-methylpyridine. The compound is available commercially, suggesting that synthesis routes are established, but proprietary or not widely published.[1]

Similarly, no quantitative data regarding its biological activity (e.g., IC_{50} , K_i values) or its involvement in specific signaling pathways has been publicly reported. Therefore, the creation of data tables for biological activity or detailed diagrams of signaling pathways is not possible at this time.

Logical Workflow for Application

While specific experimental workflows are not available, a logical workflow for utilizing this compound in a research context, such as drug discovery, can be conceptualized. The following diagram illustrates its potential role as a starting material in a Suzuki cross-coupling reaction, a common application for such bromo-aryl intermediates.



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Caption: Logical workflow for a Suzuki cross-coupling reaction.

Conclusion

5-Bromo-2-(benzyloxy)-6-methylpyridine is a valuable chemical intermediate with significant potential in synthetic organic chemistry. Its primary utility lies in its suitability for cross-coupling reactions to generate more complex molecular architectures for pharmaceutical and material science research. The current body of public knowledge is limited to its basic chemical properties, with a notable absence of detailed experimental protocols or biological activity data. Future research publications may provide the necessary information to expand on its specific applications and mechanisms of action.

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References

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- 3. mdpi.com [mdpi.com]
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